2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one
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Overview
Description
2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one is an organic compound with a complex structure that includes a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a benzofuran derivative with an ethoxyethyl group under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzofuran ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, aryl halides
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of various substituted benzofuran derivatives
Scientific Research Applications
2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the benzofuran ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Ethoxyethyl acetate: An organic compound with similar ethoxyethyl group but different core structure.
5-Hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one: A compound with a similar benzofuran ring but lacking the ethoxyethyl group.
Uniqueness
2-(1-Ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
113008-35-8 |
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Molecular Formula |
C14H18O4 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(1-ethoxyethyl)-5-hydroxy-4,6-dimethyl-1-benzofuran-3-one |
InChI |
InChI=1S/C14H18O4/c1-5-17-9(4)14-13(16)11-8(3)12(15)7(2)6-10(11)18-14/h6,9,14-15H,5H2,1-4H3 |
InChI Key |
DTSUGZJRYNOBGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)C1C(=O)C2=C(O1)C=C(C(=C2C)O)C |
Origin of Product |
United States |
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